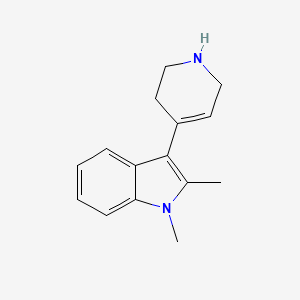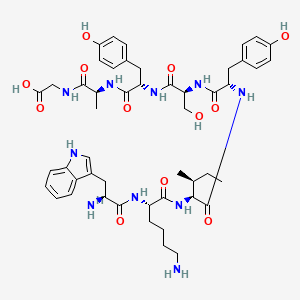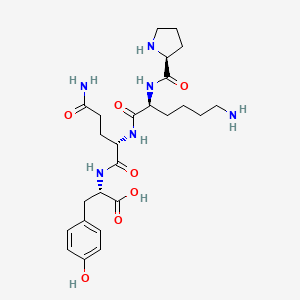![molecular formula C10H18O3 B14247843 Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- CAS No. 401910-15-4](/img/structure/B14247843.png)
Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[410]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- is a complex organic compound with the molecular formula C10H18O3 This compound is characterized by a bicyclic structure with a hydroperoxy group and three methyl groups attached to the heptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- typically involves multiple steps. One common method includes the oxidation of Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl- using hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process, making it more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to hydroxyl or other functional groups.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, alcohols, and substituted bicyclic compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate various biochemical pathways. These interactions can result in changes in cellular functions and have potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-: Lacks the hydroperoxy group but shares the bicyclic structure and methyl groups.
Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-: Contains a ketone group instead of the hydroperoxy group.
Bicyclo[4.1.0]hept-4-en-3-ol, 4,7,7-trimethyl-: Features a double bond in the heptane ring.
Uniqueness
The presence of the hydroperoxy group in Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. This functional group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
401910-15-4 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
4-hydroperoxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C10H18O3/c1-9(2)6-4-8(11)10(3,13-12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3 |
Clave InChI |
CZOAFBFJCHQNCL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2C1CC(C(C2)O)(C)OO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)

![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)


![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)



![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)
